4-(Pyrrolidin-1-ylmethyl)-2(1H)-quinolinone
Overview
Description
4-(Pyrrolidin-1-ylmethyl)-2(1H)-quinolinone is a heterocyclic compound that features a quinolinone core with a pyrrolidinylmethyl substituent at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrrolidin-1-ylmethyl)-2(1H)-quinolinone typically involves multi-step reactions starting from commercially available precursors. One common method involves the reaction of 2(1H)-quinolinone with pyrrolidine and formaldehyde under acidic conditions to form the desired product. The reaction conditions often include:
Temperature: 60-80°C
Solvent: Ethanol or methanol
Catalyst: Acidic catalyst such as hydrochloric acid or sulfuric acid
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Pyrrolidin-1-ylmethyl)-2(1H)-quinolinone undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can yield dihydroquinolinone derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the quinolinone core.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted quinolinones and dihydroquinolinones, depending on the specific reagents and conditions used.
Scientific Research Applications
4-(Pyrrolidin-1-ylmethyl)-2(1H)-quinolinone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Pyrrolidin-1-ylmethyl)-2(1H)-quinolinone involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling pathways, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(Pyrrolidin-1-ylmethyl)benzaldehyde
- Pyrrolo[3,4-b]quinolines
- Pyrrolo[3,4-b]pyridines
Uniqueness
4-(Pyrrolidin-1-ylmethyl)-2(1H)-quinolinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and bioactivity profiles, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(pyrrolidin-1-ylmethyl)-1H-quinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c17-14-9-11(10-16-7-3-4-8-16)12-5-1-2-6-13(12)15-14/h1-2,5-6,9H,3-4,7-8,10H2,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWECBMRVJKRHBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC(=O)NC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80695034 | |
Record name | 4-[(Pyrrolidin-1-yl)methyl]quinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80695034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1086393-55-6 | |
Record name | 4-[(Pyrrolidin-1-yl)methyl]quinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80695034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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